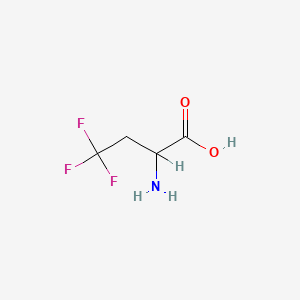

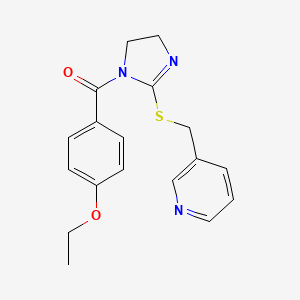

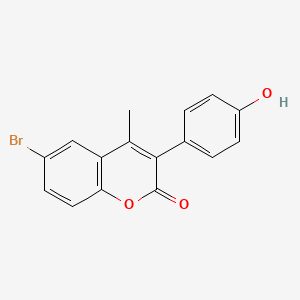

![molecular formula C20H14F4N2O4 B2892761 Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate CAS No. 1357935-77-3](/img/structure/B2892761.png)

Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of MFQ involves several steps, including the introduction of the fluoro and carbamate functionalities. Researchers have employed diverse synthetic routes, such as radical-based protodeboronation of alkyl boronic esters followed by Matteson–CH₂ homologation . These methods allow access to MFQ in a controlled manner.

Chemical Reactions Analysis

Applications De Recherche Scientifique

Novel Fluorophores and Labeling Agents

Fluorescent Labeling and Stability : A study introduced a novel fluorophore, 6-methoxy-4-quinolone, exhibiting strong fluorescence across a wide pH range in aqueous media, making it an excellent candidate for biomedical analysis. Its derivatives were used for fluorescent labeling, demonstrating high stability and sensitivity in detecting carboxylic acids, suggesting potential applications in labeling and detection techniques in biological systems (Hirano et al., 2004).

Synthetic Methodologies for Quinoline Derivatives

Rhodium-Catalyzed Oxidative Annulation : Another research highlighted an efficient synthetic route to quinoline-2-carboxylate derivatives via a rhodium-catalyzed oxidative [5+1] annulation process. This method allows the incorporation of diverse functional groups, indicating its utility in synthesizing complex quinoline derivatives for pharmaceutical applications (Wang et al., 2018).

Fluoroquinolone Derivatives as Kinase Inhibitors

Anticancer Activity : A series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives were synthesized and evaluated for their biological activities against c-Met kinase, showcasing moderate to excellent antiproliferative activity against several cancer cell lines. This study identifies potential candidates for further development as cancer therapeutics, emphasizing the role of fluorine substituents in enhancing antitumor activity (Zhou et al., 2014).

Optical and Morphological Studies of Quinoline Derivatives

Optical Properties and AIE : Investigation into Y-shaped tri-fluoromethyl substituted quinoxaline derivatives revealed their unique optical properties, including aggregation-induced emission (AIE) and solvatochromism. These findings offer insights into designing new materials for optoelectronic applications, highlighting the impact of electron-withdrawing groups on fluorescence behavior (Rajalakshmi & Palanisami, 2020).

Orientations Futures

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6345–6350. Read more : Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Supporting Information: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6345–6350. Read more

Propriétés

IUPAC Name |

methyl 6-fluoro-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N2O4/c1-29-19(28)16-9-17(12-8-11(21)6-7-14(12)25-16)30-10-18(27)26-15-5-3-2-4-13(15)20(22,23)24/h2-9H,10H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTQJOBBYKCMNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

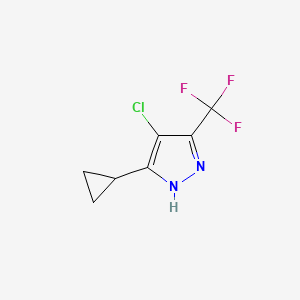

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)

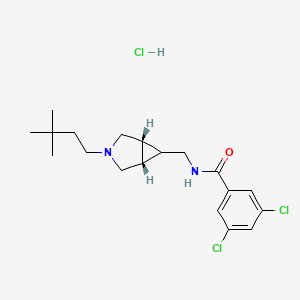

![4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2892682.png)

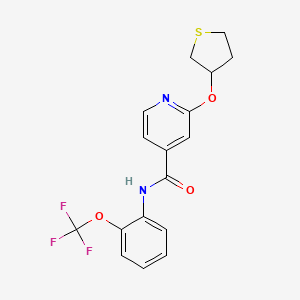

![2-[1-(1-Methylindazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2892689.png)

![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2892695.png)

![2-Chloro-N-[(1-methoxycyclohexyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2892699.png)